2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: (phew, that’s a mouthful!) belongs to the class of quinoline derivatives. Let’s break down its name:
Quinoline: A bicyclic aromatic compound with a nitrogen atom in the ring.
4-Phenyl: Indicates a phenyl group attached to the quinoline ring.
1-(4H-1,2,4-triazol-3-yl): Refers to a triazole ring fused to the quinoline.
5-oxo: Indicates a ketone group at position 5.
2-amino: An amino group at position 2.
7,7-dimethyl: Two methyl groups at position 7.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, condensation, and functional group transformations. Key steps include the formation of the quinoline ring and subsequent modification of substituents.
Heterocyclic Chemistry: The triazole moiety can be introduced via heterocyclic chemistry, such as the Huisgen 1,3-dipolar cycloaddition (click reaction).
- Industrial-scale production typically involves efficient synthetic routes that minimize steps and maximize yield.
Catalytic Hydrogenation: Reduction of the quinoline ring to the hexahydroquinoline core.
Triazole Formation: Incorporation of the triazole ring using suitable reagents.
Chemical Reactions Analysis
Oxidation: The ketone group (5-oxo) can undergo oxidation reactions.
Substitution: The amino group (2-amino) is susceptible to nucleophilic substitution.
Reagents: Common reagents include strong acids, bases, and transition metal catalysts.
Major Products: Diverse products arise from functional group modifications, affecting solubility, bioactivity, and pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor or antimicrobial agent.
Bioorganic Chemistry: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Material Science: Utilization in organic electronics or sensors due to its unique structure.
Mechanism of Action
Molecular Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways: Activation or inhibition of cellular pathways (e.g., signal transduction, apoptosis).
Comparison with Similar Compounds
Uniqueness: Its combination of quinoline, triazole, and phenyl groups sets it apart.
Similar Compounds: Other quinoline derivatives, such as 4-phenylquinoline and 2-aminoquinoline.
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H20N6O/c1-20(2)8-14-17(15(27)9-20)16(12-6-4-3-5-7-12)13(10-21)18(22)26(14)19-23-11-24-25-19/h3-7,11,16H,8-9,22H2,1-2H3,(H,23,24,25) |
InChI Key |
NRGXTDBLDKCQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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